molecular formula C6H6BrFN2 B577462 3-Bromo-4-fluorobenzene-1,2-diamine CAS No. 1257535-06-0

3-Bromo-4-fluorobenzene-1,2-diamine

Cat. No. B577462
Key on ui cas rn: 1257535-06-0
M. Wt: 205.03
InChI Key: TVBIACHAJVSZDK-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A 500 mL round-bottomed flask containing Pt/C (5%, 6.00 g, 1.54 mmol) and 2-bromo-3-fluoro-6-nitroaniline (600b) (20.85 g, 89 mmol) were treated with EtOH (250 mL) and stirred under an atmosphere of H2 (balloon) for 22 h. LC-MS indicated ca. 35% conversion to the desired material (M+1=204.9/206.9). Another balloon of H2 was added and it was stirred for another 16 h resulting in >90% conversion to the desired product (M+1=204.9/207.1) by LC-MS. The suspension was filtered through a plug of Celite washing with EtOH and concentrated affording crude 3-bromo-4-fluorobenzene-1,2-diamine (18 g, 88 mmol, 99% yield) as a black/purple viscous oil. 1H NMR (400 MHz, CDCl3) δ ppm 6.60 (1H, dd, J=8.5, 5.2 Hz), 6.42-6.50 (1H, m). 19F NMR (376 MHz, CDCl3) δ ppm −116.48 (1F, s). m/z (ESI, +ve ion) 204.9/206.9 (M+H)+.
[Compound]
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.85 g
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[C:5]([N+:10]([O-])=O)[C:3]=1[NH2:4]>[Pt].CCO>[Br:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[C:5]([NH2:10])[C:3]=1[NH2:4]

Inputs

Step One
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20.85 g
Type
reactant
Smiles
BrC1=C(N)C(=CC=C1F)[N+](=O)[O-]
Name
Quantity
6 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of H2 (balloon) for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Another balloon of H2 was added
STIRRING
Type
STIRRING
Details
it was stirred for another 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1F)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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